molecular formula C13H10BrF3N2O3 B2490229 methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate CAS No. 866151-16-8

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate

Cat. No. B2490229
CAS RN: 866151-16-8
M. Wt: 379.133
InChI Key: PRCRQHDBFBWAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate is a chemical compound with the molecular formula C13H10BrF3N2O3 . It has a molecular weight of 379 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinyl ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This core structure is substituted with various functional groups including a bromine atom, a methyl group, a trifluoromethyl group, and an acetate group .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline, a heterocyclic compound, has been extensively studied for specific biological activities. The quinazoline-4(3H)-one derivatives, including the methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate, are important due to their presence in over 200 naturally occurring alkaloids. These derivatives are explored for creating potential medicinal agents by introducing bioactive moieties to the quinazolinone nucleus. This has led to the synthesis of novel compounds with demonstrated antibacterial activity against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The pursuit of quinazoline derivatives is motivated by the need to address antibiotic resistance and improve bioavailability (Tiwary et al., 2016).

Optoelectronic Applications

Functionalized Quinazolines for Optoelectronic Materials

Quinazolines, known for their medicinal applications, are also integral in optoelectronic materials. The research emphasizes the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. The inclusion of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are pivotal in manufacturing organic light-emitting diodes, including white OLEDs and red phosphorescent organic light-emitting diodes, and serve as structures for nonlinear optical materials and colorimetric pH sensors. The review underscores the significance of quinazoline derivatives in the fabrication of advanced optoelectronic materials, highlighting their broad utility beyond medicinal chemistry (Lipunova et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data . As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination.

properties

IUPAC Name

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF3N2O3/c1-6-3-7-10(8(14)4-6)18-12(13(15,16)17)19(11(7)21)5-9(20)22-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRQHDBFBWAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N(C2=O)CC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate

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